molecular formula C16H13FN2O3 B4627677 N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Cat. No. B4627677
M. Wt: 300.28 g/mol
InChI Key: LEIGFPDMVUOBIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to "N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide" involves multi-step chemical reactions, leveraging various starting materials and conditions to achieve desired structures. Compounds with similar frameworks have been synthesized to explore their potential anti-inflammatory, herbicidal, antimicrobial, and anticancer activities, showcasing the versatility and significance of this chemical class (Sunder & Maleraju, 2013).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • An efficient synthesis method for NK(1) receptor antagonists like Aprepitant, which uses a similar compound, has been described, showcasing advanced techniques in stereoselective synthesis (Brands et al., 2003).
  • Biological Activity and Pharmacological Applications :

    • Some derivatives of the compound have been synthesized and evaluated for anticonvulsant activity, indicating a potential in the development of new therapeutic agents for epilepsy (Obniska et al., 2015).
    • There's evidence of antimicrobial activities with derivatives of this compound, suggesting applications in developing new antibacterial and antifungal agents (Arısoy et al., 2014).
  • Structural and Mechanistic Studies :

    • Research on derivatives has revealed insights into the structural-activity relationships of inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), providing a basis for drug development in cancer and other diseases (Stec et al., 2011).
  • Herbicidal Activity :

  • Chemical Analysis and Characterization :

    • The compound and its derivatives have been characterized using X-ray powder diffraction, aiding in the development of potential pesticides (Olszewska et al., 2011).
  • PET Imaging in Neurological Applications :

    • The compound's analogs have been evaluated in PET imaging studies for visualizing increases in translocator protein expression in the infarcted rat brain, which is significant in neurological research (Yui et al., 2010).
  • Antimicrobial and Antitumor Activities :

    • Some derivatives have shown promising antimicrobial and antitumor activities, indicating potential in the development of new therapeutic agents (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-13-16(21)22-14-4-2-1-3-12(14)19-13/h1-8,13,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGFPDMVUOBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)O2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 5
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide
Reactant of Route 6
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N-(4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

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